molecular formula C12H15NO3 B2389049 2-(4-Isobutyramidophenyl)acetic acid CAS No. 89625-66-1

2-(4-Isobutyramidophenyl)acetic acid

Cat. No.: B2389049
CAS No.: 89625-66-1
M. Wt: 221.256
InChI Key: IENCDDAEDZXMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutyramidophenyl)acetic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of acetic acid and features an isobutyramido group attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutyramidophenyl)acetic acid typically involves the reaction of 4-isobutyramidophenylacetic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutyramidophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Isobutyramidophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isobutyramidophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)acetic acid
  • 2-(4-Methylphenyl)acetic acid
  • 2-(4-Chlorophenyl)acetic acid

Comparison

2-(4-Isobutyramidophenyl)acetic acid is unique due to its isobutyramido group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[4-(2-methylpropanoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)12(16)13-10-5-3-9(4-6-10)7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENCDDAEDZXMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.